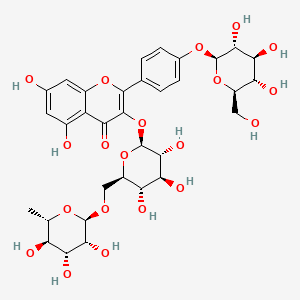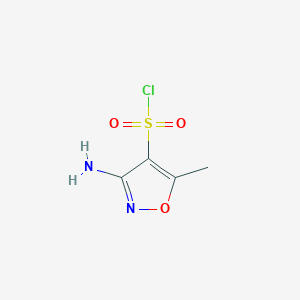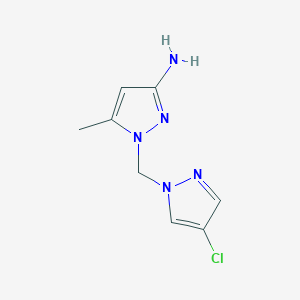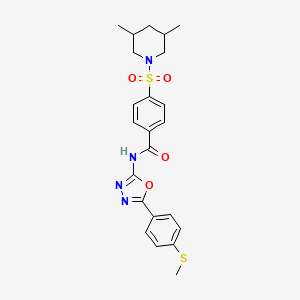
Kaempferol 3-rutinoside 4'-glucoside, >=95% (LC/MS-ELSD)
Übersicht
Beschreibung
Kaempferol 3-rutinoside 4’-glucoside is a natural product derived from plant sources . It is a flavonoid glycoside that can be isolated from the rhizomes of the fern Selliguea feei . It is also found in the flowers of a Clematis cultivar . The compound is used in metabolomics, vitamins, nutraceuticals, and natural products .
Molecular Structure Analysis
The empirical formula of Kaempferol 3-rutinoside 4’-glucoside is C33H40O20 . Its molecular weight is 756.66 . The compound has a complex structure involving multiple hydroxyl groups, making it a polyphenolic compound .Physical And Chemical Properties Analysis
Kaempferol 3-rutinoside 4’-glucoside is a solid substance . It is stored at a temperature of -20°C . The compound has an assay of ≥95% (LC/MS-ELSD) .Wissenschaftliche Forschungsanwendungen
Antioxidant and Anti-inflammatory Properties
Kaempferol and its glycosides, including Kaempferol 3-rutinoside 4'-glucoside, exhibit potent antioxidant and anti-inflammatory activities. These compounds scavenge free radicals and modulate various inflammatory pathways, thereby offering protection against oxidative stress and inflammation-related diseases. Such properties are crucial in the prevention and management of chronic conditions, including cardiovascular diseases, cancer, and neurodegenerative disorders (Calderón-Montaño et al., 2011).
Cardiovascular Health
Dietary intake of flavonoid-rich foods, including those containing kaempferol glycosides, is associated with a reduced risk of cardiovascular diseases. The bioavailability of these compounds influences their effectiveness in modulating cardiovascular risk factors, such as hypertension and inflammation. Studies suggest that kaempferol and its derivatives can improve cardiovascular health by enhancing endothelial function and reducing blood pressure (Wijdan M Dabeek & M. Marra, 2019).
Bone Health and Osteoporosis Prevention
Kaempferol and its glycosides have shown promising osteoprotective effects, making them potential agents for the prevention and treatment of osteoporosis. These compounds modulate bone metabolism by influencing osteoblastic and osteoclastic activities, thus enhancing bone density and reducing the risk of fractures (S. Wong, K. Chin, S. Ima-Nirwana, 2019).
Anticancer Potential
Kaempferol and its derivatives, including kaempferol glycosides, have been extensively studied for their anticancer properties. These compounds exert chemopreventive effects through various mechanisms, such as inducing apoptosis, inhibiting cell proliferation, and blocking angiogenesis in cancer cells. The anticancer potential of kaempferol extends across different types of cancers, including breast, bone, and cervical cancers (M. Imran et al., 2019).
Neuroprotection and Brain Health
The neuroprotective effects of kaempferol and its glycosides contribute to their potential in preventing and treating neurodegenerative diseases. These compounds protect neuronal cells from oxidative stress and inflammation, which are common pathological features in conditions such as Alzheimer's and Parkinson's diseases. Kaempferol glycosides may also enhance cognitive functions and provide protective effects against neurotoxicity (S. Bangar et al., 2022).
Wirkmechanismus
Kaempferol 3-rutinoside 4’-glucoside has been found to have biological activities for the prevention and treatment of central nervous system (CNS) diseases . It can pass through the blood-brain barrier with passive diffusion . The neuroprotective effects of this compound were related to the stabilization of the mitochondrial membrane and a decrease in reactive oxygen species .
Safety and Hazards
The safety data sheet for Kaempferol 3-rutinoside 4’-glucoside suggests that it is a combustible solid . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
Eigenschaften
IUPAC Name |
5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O20/c1-10-19(37)23(41)26(44)31(48-10)47-9-17-21(39)25(43)28(46)33(52-17)53-30-22(40)18-14(36)6-12(35)7-15(18)50-29(30)11-2-4-13(5-3-11)49-32-27(45)24(42)20(38)16(8-34)51-32/h2-7,10,16-17,19-21,23-28,31-39,41-46H,8-9H2,1H3/t10-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,28+,31+,32+,33-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJOVKRHRUYSLY-QDSFYBSMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101346054 | |
| Record name | Kaempferol 3-rutinoside 4'-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
756.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89439-58-7 | |
| Record name | Kaempferol 3-rutinoside 4'-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(4-chlorophenyl)ethyl]-2-(quinolin-8-ylsulfanyl)acetamide](/img/structure/B2511963.png)
![3-amino-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2511965.png)

![Methyl 4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}benzoate](/img/structure/B2511969.png)
![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2511970.png)



![1-(2-(2,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2511979.png)


